Product packaging for Z-Ser(tbu)-otbu(Cat. No.:)

Z-Ser(tbu)-otbu

Cat. No.: B1640071
M. Wt: 351.4 g/mol
InChI Key: DESGCNHUICBSOV-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Ser(tBu)-OtBu is a protected serine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three key functional groups:

  • Z (carbobenzyloxy) group: Protects the α-amino group, removable via hydrogenolysis or acidic conditions .
  • tBu (tert-butyl) group: Protects the serine hydroxyl group, cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA) .
  • OtBu (tert-butyl ester): Protects the carboxyl group, also cleaved under acidic conditions (e.g., TFA) .

This compound is critical in Fmoc-based SPPS, offering orthogonal protection compatible with standard resin cleavage protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H29NO5 B1640071 Z-Ser(tbu)-otbu

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C19H29NO5/c1-18(2,3)24-13-15(16(21)25-19(4,5)6)20-17(22)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)/t15-/m0/s1

InChI Key

DESGCNHUICBSOV-HNNXBMFYSA-N

SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

sequence

X

Origin of Product

United States

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Z-Ser(tBu)-OtBu is frequently employed in SPPS due to its compatibility with various coupling reagents and conditions. Research has demonstrated that using this compound leads to high yields and low levels of epimerization during peptide bond formation. For instance, in a study involving the synthesis of tripeptides, the incorporation of this compound resulted in excellent yields without detectable racemization .

Table 1: Yield and Diastereomeric Excess in Peptide Synthesis Using this compound

Peptide SequenceYield (%)Diastereomeric Excess (%)
Z-Ala-Cys(Bn)-OMe98>99
Z-Phe-Val-Ser(tBu)-OtBu98>99
H-Leu-Ala-Cys(resin)-OtBu95>99

Mechanochemical Approaches

Recent advancements in mechanochemistry have introduced ball-milling techniques for peptide synthesis, where this compound has shown remarkable performance. In these studies, the compound was utilized to couple various amino acids under solvent-free conditions, achieving high yields while maintaining stereochemical integrity . The reduced epimerization rates observed under these conditions highlight the effectiveness of this compound in mechanochemical environments.

Case Study: Ball-Milling Synthesis of Peptides

In a systematic study, the coupling of Z-Phe-Val-OH with HCl∙H-Leu2-OBn using this compound yielded a tetrapeptide with 95% yield and negligible epimerization . This demonstrates the compound's utility in synthesizing longer peptides efficiently.

Applications in Protein Synthesis

This compound is also pivotal in the synthesis of larger proteins through ligation strategies. Its incorporation into peptide sequences allows for site-specific modifications, enhancing the functionality of synthesized proteins. For example, protocols utilizing serine/threonine ligation have successfully employed this compound to create modified versions of proteins like HMGA1a, showcasing its versatility beyond simple peptides .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Z-Ser(tBu)-OtBu with key analogs:

Compound CAS Number Molecular Weight (g/mol) Protecting Groups (Amino/Hydroxyl/Carboxyl) Cleavage Conditions Applications
This compound 58455-98-4 ~365 (estimated) Z / tBu / OtBu TFA (both tBu and OtBu) Fmoc SPPS
Z-Ser(tBu)-OH 1676-75-1 295.3 Z / tBu / OH TFA (tBu) Intermediate for ester activation
Z-Ser(tBu)-OMe 1872-59-9 309.4 Z / tBu / OMe Base hydrolysis (OMe) Methyl ester intermediates
Z-Ser(Trt)-OH 11703 481.6 Z / Trt / OH Mild acid (e.g., 1% TFA) Acid-sensitive syntheses
Z-Ser(Bzl)-OSu 98647-23-5 426.43 Z / Bzl / OSu (NHS ester) Base (Bzl) / Hydrolysis (OSu) Active ester coupling
Z-D-Ser(tBu)-OH 65806-90-8 295.3 Z / tBu / OH (D-isomer) TFA (tBu) D-peptide synthesis

Key Findings from Research

Stability and Reactivity
  • Acid Stability : this compound’s tBu and OtBu groups are stable under basic conditions (e.g., piperidine in Fmoc deprotection) but cleaved simultaneously under TFA, simplifying resin cleavage . In contrast, Z-Ser(Trt)-OH requires milder acid for Trt removal, limiting compatibility with resins requiring strong acid .
  • Solubility : The tert-butyl groups enhance hydrophobicity, improving solubility in organic solvents (e.g., DMF) compared to Z-Ser(Bzl)-OSu, which may aggregate due to the benzyl group .

Preparation Methods

Hydroxyl Group Protection with tert-Butyl

The tert-butyl group is introduced via acid-catalyzed reaction of serine with isobutene. In a typical protocol, L-serine methyl ester hydrochloride is treated with isobutene in dichloromethane or dioxane using p-toluenesulfonic acid as a catalyst. This reaction proceeds at –20°C to 10°C over 48–96 hours, achieving >90% yield of O-tert-butyl serine methyl ester. The tert-butyl group’s steric bulk minimizes side reactions during subsequent amino group protection.

Amino Group Protection with Benzyloxycarbonyl (Z)

The Z group is introduced via Schotten-Baumann reaction, where O-tert-butyl serine reacts with benzyloxycarbonyl chloride (Z-Cl) in a biphasic system of aqueous sodium hydroxide and dichloromethane. Triethylamine is often added to scavenge HCl, preventing acid-induced tert-butyl cleavage. Reaction completion typically occurs within 2–5 hours at 0–5°C, yielding Z-Ser(tBu)-OtBu with >85% purity.

Stepwise Synthesis Methods

Methyl Ester Formation

Reagents : L-serine, anhydrous methanol, HCl gas
Conditions : 10–14 hours at 25°C
L-serine is suspended in methanol, and HCl gas is bubbled through the mixture to form serine methyl ester hydrochloride. Distillation under reduced pressure removes excess HCl and methanol, yielding a white crystalline solid (mp 145–147°C).

tert-Butyl Protection of Hydroxyl Group

Reagents : Serine methyl ester hydrochloride, isobutene, p-toluenesulfonic acid, dioxane
Conditions : 48–96 hours at 5–10°C
The methyl ester is dissolved in dioxane, and isobutene is introduced under catalytic p-toluenesulfonic acid. The reaction vessel is sealed and gradually warmed to 10°C, achieving quantitative conversion to O-tert-butyl serine methyl ester.

Saponification of Methyl Ester

Reagents : NaOH, methanol/water (9:1)
Conditions : 1–5 hours at 25°C
The methyl ester is hydrolyzed using aqueous NaOH, yielding O-tert-butyl serine. Neutralization with HCl precipitates the product, which is filtered and dried (yield: 92–95%).

Z-Protection of Amino Group

Reagents : Z-Cl, NaOH, dichloromethane
Conditions : 2–5 hours at 0–5°C
O-tert-butyl serine is dissolved in dichloromethane and treated with Z-Cl in the presence of aqueous NaOH. The organic layer is washed, dried, and concentrated to yield this compound as a white powder (yield: 88%).

Industrial Production and Optimization

Scalability Challenges

Traditional batch processes face limitations in mixing efficiency and heat transfer during tert-butylation. Continuous flow reactors address these issues by enabling precise temperature control (–5°C to 10°C) and reduced reaction times (24–48 hours). Automated peptide synthesizers further enhance reproducibility, with in-line HPLC monitoring ensuring >98% purity.

Purification Techniques

Crystallization : this compound is recrystallized from ethyl acetate/hexane (1:3) to remove residual Z-Cl and tert-butylation byproducts.
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers, though this step is often omitted in industrial settings due to cost.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Classical Stepwise 85 95 120 Moderate
Flow Reactor 92 98 48 High
Microwave-Assisted 89 97 8 Limited

The flow reactor method outperforms classical approaches in yield and purity, while microwave-assisted synthesis offers rapid results but lacks industrial infrastructure compatibility.

Challenges and Mitigation Strategies

Racemization During Protection

Serine’s β-hydroxyl group can induce racemization under basic conditions. Mitigation includes:

  • Using low temperatures (0–5°C) during Z-protection.
  • Adding HOBt (1-hydroxybenzotriazole) to suppress base-catalyzed enantiomerization.

tert-Butyl Group Stability

The tert-butyl ether is susceptible to cleavage by strong acids (e.g., TFA). Stability testing reveals <5% deprotection after 24 hours in 50% TFA, validating its suitability for Fmoc-based SPPS.

Q & A

Q. Tables for Reference

Analytical Technique Key Parameters Acceptance Criteria
Chiral HPLCColumn: Chirobiotic T; Flow: 1.0 mL/minEnantiomeric excess ≥99%
LC-MSIonization: ESI+; Scan: m/z 100–600Purity ≥98% (UV 214 nm)
1^1H NMRSolvent: CDCl3; Frequency: 400 MHzδ 1.35 (tBu, singlet)

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